1h-Benzimidazole-1-propanamide, 2-methyl-
Overview
Description
1H-Benzimidazole-1-propanamide, 2-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
Synthesis and DNA Interaction : Benzimidazole derivatives have shown significant promise in the field of medicinal chemistry. A study focused on the synthesis of new benzimidazole-based Schiff base copper(II) complexes highlighted their potential in interacting with DNA and exhibiting cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancers. The compounds were synthesized by condensation of 2-(1-R-1-H-benzo[d]imidazol-2-yl)aniline and 2-hydroxy-1-naphthaldehyde, leading to complexes that effectively bind DNA through an intercalative mode. These complexes demonstrated substantial in vitro cytotoxicity, particularly against A-549 lung cancer cells, suggesting a potential avenue for cancer therapy (Paul et al., 2015).
Amino Acid Mimetics : Benzimidazole compounds have also been utilized in the synthesis of amino acid mimetics, which are valuable in drug design due to their ability to mimic the structure and function of amino acids. One approach involved the palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes, leading to the creation of 1-benzyl-4-methylimidazoles with various substituents, providing access to optically active amino acid mimetics featuring a C-terminal imidazole (Zaman et al., 2005).
Topoisomerase Inhibition : In the search for novel therapeutic agents, benzimidazole derivatives have been investigated for their ability to inhibit mammalian type I DNA topoisomerases, enzymes critical for DNA replication and cell division. A study synthesized three 1H-benzimidazole derivatives and evaluated their effects on topoisomerase activity, identifying compounds that manifested potent inhibition, highlighting the therapeutic potential of benzimidazole derivatives in cancer treatment (Alpan et al., 2007).
Antioxidant Properties : Benzimidazole derivatives have been recognized for their antioxidant properties, with several studies synthesizing novel compounds to explore their effects on lipid peroxidation, a process linked to cellular damage and aging. These compounds have shown significant antioxidant activity, suggesting their potential in preventing oxidative stress-related diseases (Kuş et al., 2004).
Anticancer Agents : The exploration of benzimidazole derivatives as potential anticancer agents has led to the discovery of compounds with promising antiproliferative activity. A study involving the optimization of lead compounds for improved solubility and antiproliferative activity identified benzimidazole derivatives that induced cytosolic vacuolization in cancer cells, a marker of cell death, at low micromolar concentrations. These findings suggest the potential of these compounds as novel anticancer agents (Xiang et al., 2012).
Mechanism of Action
Mode of Action
Benzimidazole derivatives, which “1h-benzimidazole-1-propanamide, 2-methyl-” is a part of, have been reported to possess varied pharmacological activities like antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, antidiabetic, anticonvulsant, antioxidant, etc .
Properties
IUPAC Name |
3-(2-methylbenzimidazol-1-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-13-9-4-2-3-5-10(9)14(8)7-6-11(12)15/h2-5H,6-7H2,1H3,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTUIHZIQKFSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280104 | |
Record name | 1h-benzimidazole-1-propanamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40508-01-8 | |
Record name | NSC15509 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-benzimidazole-1-propanamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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